N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c28-32(29,24-15-13-19-7-4-5-8-21(19)17-24)26-22-14-12-20-9-6-16-27(25(20)18-22)33(30,31)23-10-2-1-3-11-23/h1-3,10-15,17-18,26H,4-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPPTWBUFDHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCCN4S(=O)(=O)C5=CC=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the reaction of benzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide . The resulting intermediate is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonamide to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
Structural Formula
The molecular formula for this compound is , with a molecular weight of approximately 466.55 g/mol. The structure features key functional groups such as:
- Benzenesulfonyl group
- Tetrahydroquinoline moiety
- Tetrahydronaphthalene structure
Antibacterial Activity
The compound has been studied for its potential to inhibit the growth of various bacteria. For instance:
- Targeting MRSA : Similar compounds have shown efficacy against MRSA by disturbing membrane integrity and inducing oxidative stress within bacterial cells .
- Broad-spectrum Activity : Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has also explored the anticancer potential of this compound:
- Mechanisms of Action : It may modulate critical signaling pathways associated with cell proliferation and apoptosis, affecting pathways involving Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) and histone deacetylases (HDACs) .
- Case Studies : Investigations into related compounds have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines .
The following table summarizes key biological activities reported in various studies:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against MRSA and other resistant strains by disrupting membrane architecture |
| Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes, reducing inflammatory cytokine production |
Industrial Applications
In addition to its biological applications, this compound can serve as a building block for synthesizing more complex molecules in medicinal chemistry. It is also explored for its use in material science as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial and antitumor effects .
Comparison with Similar Compounds
- N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BS-THQ)
- 4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline (4-NH2 BS-THQ)
Comparison: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of both the tetrahydroquinoline and tetrahydronaphthalene moieties. This structural combination enhances its biological activity and makes it more versatile compared to similar compounds .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a tetrahydroquinoline moiety and a tetrahydronaphthalene structure. This combination is significant for its potential interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H27N2O4S2 |
| Molecular Weight | 469.61 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide group is known for its role in inhibiting bacterial growth by targeting enzymes involved in folic acid synthesis. The tetrahydroquinoline moiety may also contribute to its pharmacological effects through various mechanisms:
- Enzyme Inhibition : The compound can inhibit carbonic anhydrase isozymes, which are crucial in physiological processes such as acid-base balance and fluid secretion.
- Antimicrobial Activity : The sulfonamide structure suggests potential antibacterial properties similar to other sulfonamides used clinically .
- DNA Interaction : The tetrahydroquinoline structure may allow intercalation with DNA or interaction with proteins that regulate gene expression.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Effects : Preliminary studies suggest that the compound has significant antimicrobial activity against Gram-positive bacteria. Its mechanism likely involves inhibition of bacterial enzymes critical for cell wall synthesis .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties due to its ability to modulate enzyme activity involved in tumor growth and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Moderate antimicrobial activity | Lacks the tetrahydronaphthalene moiety |
| N-(benzenesulfonyl)-5-methyl-1H-pyrrole-2-sulfonamide | Low anti-inflammatory effects | Different functional groups affect reactivity |
| N-(benzenesulfonyl)-1H-indole-3-sulfonamide | High potency against various pathogens | Indole structure may enhance biological interactions |
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimal cytotoxicity to human cells .
- Investigation of Anticancer Properties : Another study explored the compound's effects on breast cancer cell lines. It was found to induce apoptosis through the modulation of specific signaling pathways involved in cell survival and death .
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline and tetrahydronaphthalene moieties undergo selective oxidation under controlled conditions.
| Reagent | Conditions | Major Product(s) | Yield | Mechanism |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60°C | Quinoline-2-sulfonamide derivatives | 45% | Aromatic ring dehydrogenation |
| CrO₃ (in H₂SO₄) | Reflux, 4 hrs | Naphthalene-2-sulfonamide oxidation products | 38% | Benzylic C–H bond activation |
Key findings:
-
Oxidation preferentially targets the tetrahydroquinoline ring over the tetrahydronaphthalene system due to electronic effects from the benzenesulfonyl group .
-
Steric hindrance from the fused rings limits over-oxidation .
Reduction Pathways
The sulfonamide groups and saturated rings participate in reduction reactions:
| Reagent | Conditions | Major Product(s) | Yield | Selectivity |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to reflux | Amine derivatives | 62% | S=O → S–H reduction |
| H₂/Pd-C | Ethanol, 50 psi | Partially hydrogenated tetrahydronaphthalene | 78% | Ring saturation without N–S bond cleavage |
Notable observations:
-
LiAlH₄ selectively reduces sulfonamide groups to thioamides without affecting aromatic rings .
-
Catalytic hydrogenation preserves the sulfonamide functionality while saturating aliphatic C=C bonds .
Radical-Mediated Transformations
The compound participates in nitrogen-centered radical (NCR) chemistry:
| Initiator | Substrate | Product Class | Yield | Key Step |
|---|---|---|---|---|
| Et₃B/O₂ | Alkenes | Pyrrolidine-fused sulfonamides | 68% | Sulfonamidyl radical addition |
| NBSA (N-bromosaccharin) | Styrenes | Imidated polycyclic derivatives | 54% | Halogen atom transfer |
Mechanistic highlights:
-
Triethylborane-initiated radical reactions proceed via sulfonamidyl radical intermediates (generated from N–S bond homolysis) .
-
Intermolecular radical additions favor 5-membered ring formation due to kinetic preference .
Nucleophilic Substitution
The sulfonamide groups undergo substitution under basic conditions:
| Nucleophile | Base | Product | Yield | Solvent System |
|---|---|---|---|---|
| Primary amines | Pyridine | N-alkylated sulfonamide analogs | 81% | Dichloromethane |
| Thiophenol | K₂CO₃ | Thiosulfonate derivatives | 73% | DMF/H₂O (2:1) |
Critical insights:
-
Pyridine acts as both base and catalyst in chloroalkane solvents, minimizing hydrolysis .
-
Thiol nucleophiles exhibit faster kinetics compared to amines due to softer Lewis basicity .
Cyclization Reactions
The compound serves as a precursor in annulation reactions:
| Reagent | Conditions | Cyclized Product | Yield | Ring Size Formed |
|---|---|---|---|---|
| Cu(OTf)₂ | 80°C, NMP | Tetracyclic benzosultam | 58% | 6-membered |
| BF₃·Et₂O | RT, 12 hrs | Spiro-fused sulfonamide-lactam | 43% | 5-membered |
Structural influences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
